

# Technical Guide: Physicochemical Properties of 4-Iodo-6-methoxypyrimidine

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## Compound of Interest

Compound Name: 4-Iodo-6-methoxypyrimidine

Cat. No.: B178686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-Iodo-6-methoxypyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in public literature, this document compiles available information and presents detailed, standardized experimental protocols for the determination of key physical properties such as melting point and solubility.

## Core Physical Properties

The following table summarizes the known physical and chemical properties of **4-Iodo-6-methoxypyrimidine**. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> IN <sub>2</sub> O	Santa Cruz Biotechnology[1]
Molecular Weight	236.01 g/mol	Santa Cruz Biotechnology[1]
Appearance	White to off-white solid	Fluorochem[2]
Boiling Point	289.3 ± 20.0 °C (Predicted)	N/A
Density	1.935 ± 0.06 g/cm <sup>3</sup> (Predicted)	N/A
CAS Number	161489-05-0	CP Lab Safety[3]

## Experimental Protocols

Accurate determination of the physical properties of a compound is critical for its application in research and development. The following sections detail standardized protocols for measuring the melting point and solubility of **4-Iodo-6-methoxypyrimidine**.

### Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: The melting point is the temperature at which a solid transitions to a liquid. This is determined by heating a small, powdered sample of the compound and observing the temperature range from the onset of melting to the complete liquefaction of the material.

Apparatus:

- Melting point apparatus (e.g., digital melting point device or Thiele tube)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

#### Procedure:

- **Sample Preparation:** Ensure the **4-Iodo-6-methoxypyrimidine** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:**
  - For an unknown compound, a rapid heating rate (approximately 10 °C/minute) can be used to determine an approximate melting range.
  - For a more precise measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
- **Observation and Recording:**
  - Record the temperature at which the first drop of liquid appears (the onset of melting).
  - Record the temperature at which the entire sample has completely melted (the clear point).
  - The recorded melting point should be reported as a range between these two temperatures.

## Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for designing purification methods, formulating solutions for biological assays, and developing drug delivery systems.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Qualitative and quantitative methods can be employed for its determination.

Apparatus and Reagents:

- Small test tubes or vials
- Vortex mixer
- Analytical balance
- A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

Procedure for Qualitative Solubility Assessment:

- Add approximately 1-2 mg of **4-Iodo-6-methoxypyrimidine** to a small test tube.
- Add 0.5 mL of the chosen solvent to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution.
  - Soluble: The solid completely dissolves, forming a clear solution.
  - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
  - Insoluble: The solid does not appear to dissolve.
- Record the observations for each solvent tested.

Procedure for Quantitative Solubility Determination (Gravimetric Method):

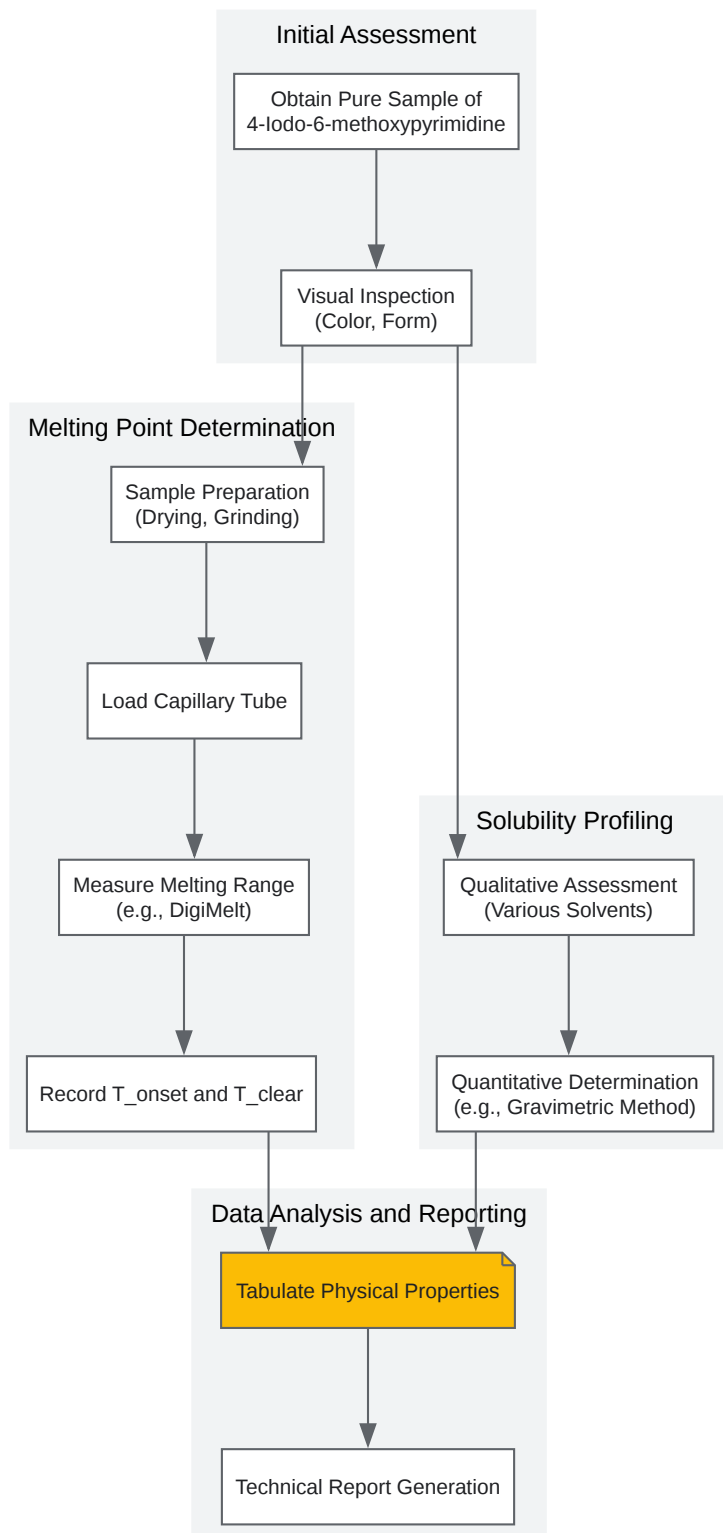
- Prepare a saturated solution by adding an excess amount of **4-Iodo-6-methoxypyrimidine** to a known volume of the desired solvent in a sealed vial.

- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Carefully filter the saturated solution to remove any undissolved solid.
- Accurately transfer a known volume of the clear filtrate to a pre-weighed container.
- Evaporate the solvent completely under reduced pressure or in a fume hood.
- Weigh the container with the dried solute.
- Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a novel compound like **4-Iodo-6-methoxypyrimidine**.

## Workflow for Physical Property Determination



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A generalized workflow for the experimental determination of physical properties.

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## References

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Iodo-6-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178686#4-iodo-6-methoxypyrimidine-physical-properties]

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